An In-depth Technical Guide to the Chemical Properties of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
An In-depth Technical Guide to the Chemical Properties of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, physicochemical properties, and reactivity. The guide also includes detailed experimental protocols and safety and handling guidelines to facilitate its effective and safe use in a laboratory setting. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established principles of organic chemistry to provide a robust and reliable resource.
Introduction
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea belongs to the class of N-aryl ureas, a versatile group of compounds with significant applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable building block in the design of bioactive compounds, particularly in the development of kinase inhibitors and other targeted therapies. This guide aims to provide a detailed understanding of the chemical nature of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea to support its application in research and development.
Molecular Structure and Physicochemical Properties
The chemical structure of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is characterized by a central urea functional group linking an unsubstituted amino group to a 4-fluoro-3-(trifluoromethyl)phenyl ring.
Table 1: Physicochemical Properties of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea and Related Compounds
| Property | N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Predicted/Inferred) | 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea[1] | 1-(4-Fluorophenyl)-3-phenylurea[2] |
| Molecular Formula | C₈H₆F₄N₂O | C₈H₆ClF₃N₂O | C₁₃H₁₁FN₂O |
| Molecular Weight | 222.14 g/mol | 238.59 g/mol | 230.24 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White crystalline powder |
| Melting Point | Data not available. Predicted to be in the range of 150-200 °C based on similar structures. | Not available | 236 °C |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Sparingly soluble in nonpolar solvents and water. | Data not available | Data not available |
| CAS Number | Not assigned | 343247-69-8 | 330-98-3 |
Synthesis and Reaction Mechanisms
The most common and efficient method for the synthesis of N-aryl ureas is the reaction of an appropriate isocyanate with an amine. In the case of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, the synthesis involves the reaction of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate with ammonia.
Synthesis of the Isocyanate Intermediate
The key precursor, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, is typically synthesized from 4-fluoro-3-(trifluoromethyl)aniline. This conversion is achieved through phosgenation, often using a safer phosgene equivalent like triphosgene in the presence of a non-nucleophilic base.
Caption: Synthesis of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate.
Formation of the Urea
The final step in the synthesis is the reaction of the isocyanate intermediate with ammonia. This is a nucleophilic addition reaction where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the isocyanate.
Caption: Formation of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
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In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (0.35 equivalents) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the triphosgene solution.
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After the addition is complete, add triethylamine (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
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The resulting filtrate containing the crude isocyanate can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
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In a separate reaction vessel under an inert atmosphere, prepare a solution of ammonia in an anhydrous solvent such as tetrahydrofuran (THF) or DCM.
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Cool the ammonia solution to 0 °C.
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Add the crude 4-fluoro-3-(trifluoromethyl)phenyl isocyanate solution dropwise to the ammonia solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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The product, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, will precipitate out of the solution.
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Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Spectral Analysis
Table 2: Predicted Spectroscopic Data for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons: Multiplets in the range of 7.0-8.0 ppm. The fluorine and trifluoromethyl groups will cause characteristic splitting patterns. - Urea NH₂ protons: A broad singlet around 5.5-6.5 ppm. - Urea NH proton: A singlet in the range of 8.0-9.0 ppm. |
| ¹³C NMR | - Carbonyl carbon: A signal around 155-160 ppm. - Aromatic carbons: Signals in the range of 110-140 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The carbon of the trifluoromethyl group will appear as a quartet. |
| IR Spectroscopy | - N-H stretching (urea): Two bands in the region of 3300-3500 cm⁻¹. - C=O stretching (urea): A strong absorption band around 1650-1680 cm⁻¹. - C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 222.04. |
Chemical Reactivity
The reactivity of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is primarily governed by the urea functional group and the substituted phenyl ring.
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Urea Group Reactivity : The nitrogen atoms of the urea moiety are nucleophilic and can undergo reactions such as alkylation and acylation. The carbonyl group can participate in condensation reactions.
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Aromatic Ring Reactivity : The 4-fluoro-3-(trifluoromethyl)phenyl ring is electron-deficient due to the presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups. This deactivates the ring towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution, particularly at the position para to the trifluoromethyl group.
Applications in Research and Drug Development
The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea scaffold is of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug molecule to its target protein.[3] The fluorine atom can also modulate the electronic properties and bioavailability of the compound. Phenylurea derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors in cancer therapy.
Safety and Handling
While a specific safety data sheet (SDS) for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is not available, the following precautions should be taken based on the known hazards of similar compounds.
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Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
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Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its chemical properties, synthesis, and handling. By understanding the fundamental characteristics of this molecule, researchers can better utilize it in their synthetic and drug discovery endeavors.
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